molecular formula C18H19F2N3O4S B2576935 N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251608-21-5

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2576935
CAS No.: 1251608-21-5
M. Wt: 411.42
InChI Key: JFIBVUVIPRFLNM-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenyl group, a piperidinylsulfonyl group, and a pyridinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyridinyl Moiety: Starting with a pyridine derivative, various functional groups are introduced through substitution reactions.

    Introduction of the Piperidinylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
  • N-(3,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Uniqueness

N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide may exhibit unique properties due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4S/c19-13-4-6-15(20)16(10-13)21-17(24)12-22-11-14(5-7-18(22)25)28(26,27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBVUVIPRFLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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